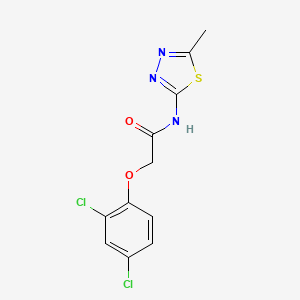

2-(2,4-dichlorophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N3O2S/c1-6-15-16-11(19-6)14-10(17)5-18-9-3-2-7(12)4-8(9)13/h2-4H,5H2,1H3,(H,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXVKGCDAMONXQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:

Preparation of 2,4-dichlorophenol: This can be achieved through the chlorination of phenol using chlorine gas in the presence of a catalyst.

Formation of 2,4-dichlorophenoxyacetic acid: The 2,4-dichlorophenol is then reacted with chloroacetic acid under basic conditions to form 2,4-dichlorophenoxyacetic acid.

Synthesis of 5-methyl-1,3,4-thiadiazole-2-amine: This intermediate is prepared by reacting thiosemicarbazide with acetic anhydride, followed by cyclization.

Coupling Reaction: Finally, the 2,4-dichlorophenoxyacetic acid is coupled with 5-methyl-1,3,4-thiadiazole-2-amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2,4-Dichlorophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a herbicide or pesticide due to its ability to interfere with plant growth.

Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, as a herbicide, it may inhibit key enzymes involved in plant growth and development, leading to the disruption of cellular processes and eventual plant death. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

- Thiadiazole Substitutions : Bulky groups like tert-butyl (Y030-7994) increase molecular weight but may reduce solubility compared to methyl or methylthio groups .

- Phenoxy Modifications: Electron-withdrawing chlorine atoms (target compound) enhance stability and may improve target binding via hydrophobic interactions, whereas methoxy or ethyl groups (5k, ) increase lipophilicity.

Anticancer Activity

- Apoptosis Induction: Compounds 3 and 8 () with nitro and chlorophenyl groups inhibit Akt by 86–92%, inducing apoptosis in glioma cells. The target compound’s dichlorophenoxy group may similarly engage in π-π interactions with Akt’s hydrophobic pockets .

- Structural Insights : The methyl-thiadiazole group in the target compound could mimic ATP-binding motifs in kinases, a feature observed in benzoxazole-thiadiazole hybrids (e.g., 5l, 5m) with neuroprotective effects .

Anti-Inflammatory Potential

- COX-2 Inhibition: Analog 3 () and related 2,4-dichlorophenoxy derivatives () selectively inhibit COX-2, a trait likely shared by the target compound due to structural homology .

Auxin-like Activity

- Compound 533 (), a pyridine-based analog, acts as a synthetic auxin agonist. The target compound’s dichlorophenoxy group may confer similar plant growth-regulating properties, though this remains untested .

Biological Activity

2-(2,4-Dichlorophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of agriculture and medicine. This article explores its synthesis, biological properties, and relevant case studies that highlight its efficacy against various biological targets.

- Molecular Formula : C10H7Cl2N3O2S

- Molecular Weight : 336.2175 g/mol

- CAS Number : 392244-05-2

- SMILES : O=C(Nc1nnc(s1)S)COc1ccc(cc1Cl)Cl

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its antimicrobial and anticancer properties. The compound's structure suggests potential interactions with various biological targets due to the presence of both thiadiazole and dichlorophenoxy moieties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiadiazoles exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against a range of bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

A significant body of research has focused on the anticancer properties of thiadiazole derivatives. Notably:

- Case Study 1 : A series of 5-substituted thiadiazoles demonstrated cytotoxic effects against various cancer cell lines including lung (A549), skin (SK-MEL-2), and colon (HCT15) cancers. The most active compound in this series showed an IC50 value of 4.27 µg/mL against SK-MEL-2 cells .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | SK-MEL-2 | 4.27 |

| Compound B | A549 | 10.5 |

| Compound C | HCT15 | 12.0 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the thiadiazole ring significantly affect biological activity. For example:

- Substituents at the C-5 position enhance cytotoxicity.

- The introduction of halogens or electron-withdrawing groups increases potency against certain cancer cell lines.

Synthesis and Characterization

The synthesis of this compound typically involves:

- Reaction between 5-methylthiadiazole and appropriate acylating agents.

- Characterization through NMR and IR spectroscopy to confirm structural integrity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2,4-dichlorophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide, and how can reaction conditions be optimized?

- Methodology : A common approach involves refluxing intermediates in mixed solvents (e.g., toluene:water 8:2) with sodium azide or chloroacetyl chloride, followed by TLC monitoring (hexane:ethyl acetate 9:1). Post-reaction, products are isolated via recrystallization (ethanol) or solvent extraction (ethyl acetate). Adjusting pH during workup (e.g., ammonia solution for precipitation) can improve yield .

- Key Parameters : Reaction time (4–7 hours), solvent polarity, and stoichiometric ratios (e.g., 1:1.5 molar ratio of reactants to chloroacetylated intermediates) are critical .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

- Methodology : IR spectroscopy identifies functional groups (e.g., carbonyl at ~1667 cm⁻¹). NMR (300 MHz, CDCl) reveals proton environments (e.g., -OCH at δ 3.8 ppm, aromatic protons at δ 6.9–7.5 ppm). Mass spectrometry (MS) confirms molecular weight (e.g., m/z 430.2 [M+1]), while elemental analysis validates purity .

Q. What solvent systems are effective for purification, and how are side products minimized?

- Methodology : Ethanol or DMF/water mixtures (2:1) are effective for recrystallization. Side products (e.g., unreacted azides or chlorinated byproducts) are minimized using controlled stoichiometry and stepwise quenching (e.g., ice-cold water to halt reactions) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in biological studies?

- Methodology : Introduce substituents (e.g., nitro, fluoro) to the thiadiazole or dichlorophenoxy moieties and compare bioactivity. For example, hypoglycemic activity can be tested in Wister albino mice via glucose tolerance assays. SAR is analyzed using computational tools (e.g., molecular docking) to correlate substituent effects with target binding .

Q. What strategies resolve contradictions in spectral data or unexpected reaction outcomes?

- Methodology : If NMR shifts deviate from expected values (e.g., due to solvent polarity or tautomerism), replicate experiments under anhydrous conditions or use deuterated DMSO for analysis. For unexpected byproducts, GC-MS or HPLC can identify impurities, and reaction conditions (e.g., temperature, catalyst) are systematically varied to isolate the root cause .

Q. How can the compound’s stability under physiological conditions be assessed for pharmacological applications?

- Methodology : Conduct stability studies in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) at 37°C. Monitor degradation via HPLC at intervals (0, 6, 12, 24 hours). Stability is quantified using half-life () calculations and compared to structurally similar analogs .

Q. What mechanistic insights exist for the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodology : Use fluorescence quenching assays or surface plasmon resonance (SPR) to measure binding affinity (). Molecular dynamics simulations model interactions with active sites (e.g., thiadiazole binding to ATP pockets in kinases). Mutagenesis studies validate critical residues for binding .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

- Methodology : Cross-validate assays (e.g., MIC vs. IC) using standardized protocols. For instance, antifungal activity may vary due to strain-specific resistance; test multiple strains under identical conditions. Meta-analyses of published data can identify trends (e.g., thiadiazole derivatives showing consistent activity against Staphylococcus aureus) .

Q. What experimental controls are critical to ensure reproducibility in synthesis?

- Methodology : Include negative controls (e.g., reactions without catalysts) and internal standards (e.g., deuterated analogs) in NMR. Purity thresholds (>95% by HPLC) and spectral matches to literature data (e.g., IR, NMR) must be documented. Replicate syntheses in triplicate to confirm yield consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.